
N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide, also known as MTSEA, is a chemical compound that belongs to the class of sulfonamides. It is widely used in scientific research due to its unique properties and diverse applications.
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 (COX-2) Inhibition Another area of interest is the development of selective COX-2 inhibitors for the treatment of inflammation and pain. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, similar in structure to the compound of interest, have shown potent and selective inhibition of COX-2, leading to the identification of compounds for clinical trials aimed at treating rheumatoid arthritis and acute pain. Such research underscores the potential of sulfonamide derivatives in therapeutic applications (Hiromasa Hashimoto et al., 2002).
Anticancer Activity Derivatives have also been synthesized for their potential anticancer activities. Studies have shown that certain celecoxib derivatives, related in structure to N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide, possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds have exhibited promising results against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antituberculosis Activity Research has also extended to antimicrobial applications, particularly against Mycobacterium tuberculosis. Novel 1,2,3-triazole derivatives, synthesized using click chemistry, demonstrated significant activity against the tuberculosis strain, showing low cytotoxicity and high therapeutic index. This highlights the potential of this compound derivatives in treating mycobacterial infections (N. Boechat et al., 2011).
Carbonic Anhydrase Inhibition Furthermore, benzenesulfonamide-containing compounds incorporating phenyl-1,2,3-triazole moieties have been explored for their carbonic anhydrase inhibitory activity. These studies have found several compounds to be potent inhibitors of human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma. Computational and X-ray crystallographic studies have helped in understanding the interaction between these inhibitors and the enzyme, providing insights into the development of new therapeutic agents (A. Nocentini et al., 2016).
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-18(15,16)14-11-7-5-4-6-10(11)12-8-17-9(2)13-12/h4-8,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHGRPCOKMDLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2472903.png)
![2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2472908.png)
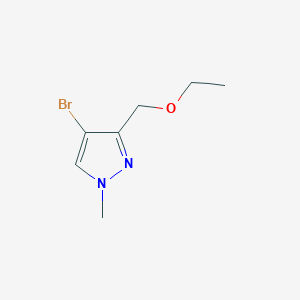

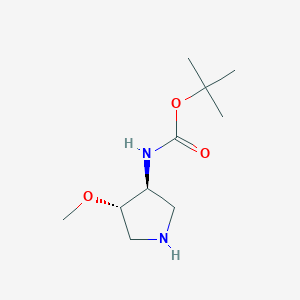
![ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2472914.png)

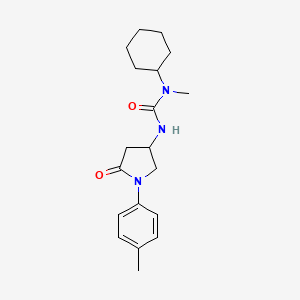
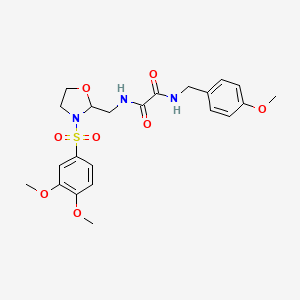
![methyl 2-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2472921.png)
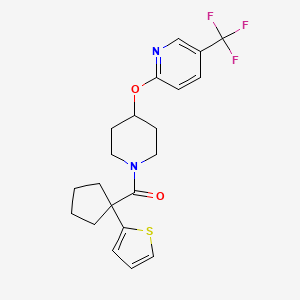
![4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2472923.png)
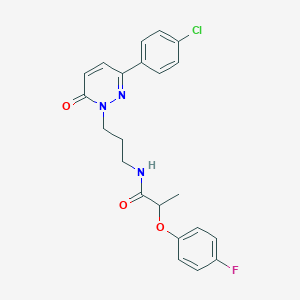
![3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2472926.png)